molecular formula C16H18O2 B167910 4,4'-Dimethoxybibenzyl CAS No. 1657-55-2

4,4'-Dimethoxybibenzyl

Cat. No.: B167910
CAS No.: 1657-55-2
M. Wt: 242.31 g/mol
InChI Key: YPJNONWWTLUVEF-UHFFFAOYSA-N
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Description

4,4'-Dimethoxybibenzyl is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1657-55-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene

InChI

InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3

InChI Key

YPJNONWWTLUVEF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC

1657-55-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The autoclave described in EXAMPLE 1 was employed. To this autoclave was charged 11.0 grams (0.040 mole) of anisoin, 2.0 grams (0.0080 mole) of cobalt(II) acetate tetrahydrate, and 70 milliliters of 1-butanol. The autoclave was thereafter charged to 1100 psig with carbon monoxide and heated, with stirring at 800 rpm, to 200° C. Hydrogen was then charged to the autoclave to a total pressure of 3800 psig for a hydrogen to carbon monoxide molar ratio of 2:1. The reaction was allowed to continue for a period of 1 hour, and thereafter cooled to about 70° C. Gas chromatographic analysis of the homogeneous product solution indicated a 90 percent yield of 1,2-bis(4-methoxyphenyl)ethane.
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11 g
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2 g
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70 mL
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Synthesis routes and methods II

Procedure details

A mixture of 60 g of desoxyanisoin, 120 g of amalgamated zinc, 200 ml of dioxane, 100 ml of toluene and 200 ml of concentrated hydrochloric acid was refluxed for 24 hours. Another 50 ml of concentrated hydrochloric acid was added after the first 6 hours. The reaction mixture was cooled to room temperature and the organic layer was separated and mixed with 300 ml of ethyl acetate. It was washed with water, dried over anhydrous magnesium sulfate and concentrated to give 26 g of white waxy solid.
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60 g
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200 mL
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200 mL
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120 g
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100 mL
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50 mL
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